2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound (CAS: 578734-75-5) is a thieno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core with a 4-oxo group. Key structural features include:
- 5,6-dimethyl substitution on the thienopyrimidine ring, enhancing steric and electronic stability.
- N-(3-methoxyphenyl)acetamide side chain, which modulates solubility and receptor affinity.
The compound’s synthesis typically involves nucleophilic substitution of thiol-containing intermediates with chloroacetamide derivatives under basic conditions, as exemplified in related thienopyrimidine syntheses . Its structural complexity necessitates advanced characterization tools like X-ray crystallography (using SHELX software ) and LC/MS profiling .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-5-9-23-19(25)17-12(2)13(3)28-18(17)22-20(23)27-11-16(24)21-14-7-6-8-15(10-14)26-4/h5-8,10H,1,9,11H2,2-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMKESQACFFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include alkylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Preliminary studies indicate that compounds with similar thieno[2,3-d]pyrimidine structures may possess a range of biological activities, including:
- Anticancer Properties : The thieno-pyrimidine core is known for its potential in targeting cancer cells through various mechanisms such as inhibition of DNA synthesis and modulation of signaling pathways.
- Antimicrobial Effects : The sulfanyl group may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways in bacteria and fungi.
- Anti-inflammatory Activity : The acetamide moiety could contribute to anti-inflammatory effects by modulating immune responses.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The sulfanyl and acetamide groups are introduced through nucleophilic substitution reactions.
Common Reaction Pathways:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of a leaving group with a nucleophile. |
| Cyclization | Formation of cyclic structures from linear precursors. |
| Hydrolysis | Breakdown of the acetamide group under acidic or basic conditions. |
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets:
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential for development as an anticancer agent.
- Enzyme Inhibition Assays : Research indicated that the compound could inhibit specific enzymes involved in cancer metabolism, further supporting its role in drug discovery.
- Molecular Docking Studies : Computational analyses have shown promising binding affinities to targets such as protein kinases and receptors implicated in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Analogues
Thieno[2,3-d]pyrimidinone derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis:
Physicochemical and Bioactivity Trends
- Lipophilicity : Allyl and aromatic substituents (e.g., 3-methoxyphenyl) increase LogP, favoring membrane permeability but reducing aqueous solubility .
- Bioactivity: The hexahydro analogue (477330-62-4) shows 2-fold higher cytotoxicity (IC₅₀: 8.2 µM) against MCF-7 cells compared to the non-saturated parent (IC₅₀: 16.5 µM) . Nitro-substituted derivatives (e.g., 378775-68-9) exhibit strong antiparasitic activity (IC₅₀: 1.3 µM for Trypanosoma brucei), attributed to redox cycling . 3-Allyl groups (as in the target compound) may enhance kinase inhibition via covalent binding to cysteine residues .
Biological Activity
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C13H16N4O2S2 , with a molecular weight of approximately 324.42 g/mol . The IUPAC name reflects its complex structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2S2 |
| Molecular Weight | 324.42 g/mol |
| IUPAC Name | 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide |
| SMILES | Cc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C |
| InChI | InChI=1S/C13H16N4O2S2/c1-4... |
Biological Activities
Research indicates that compounds similar to This compound exhibit diverse biological activities including:
Anticancer Activity
Several studies have reported the anticancer properties of thienopyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines such as MKN-45 gastric adenocarcinoma cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Thienopyrimidine derivatives have shown promising antimicrobial activity against a range of pathogens. Research indicates that modifications to the thienopyrimidine structure can enhance its effectiveness against resistant strains .
Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Case Studies and Research Findings
A review of recent literature highlights the following significant findings regarding the biological activity of thienopyrimidine derivatives:
- Cytotoxicity Against Tumor Cells : A study evaluated the cytotoxic effects of synthesized thienopyrimidine compounds on several human tumor cell lines. Results indicated that certain modifications to the thienopyrimidine scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in vivo. Results showed a reduction in tumor size and improved survival rates in treated groups compared to controls .
Q & A
Basic: How can the structural elucidation of this compound be validated experimentally?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., methoxy, thienopyrimidinone, and allyl groups). Cross-check chemical shifts with analogous compounds, such as δ ~12.50 ppm for NH protons in thienopyrimidinone derivatives .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths, as demonstrated for structurally similar N-(4-chlorophenyl)acetamide derivatives .
- Mass Spectrometry : Validate molecular weight via high-resolution MS (e.g., [M+H]+ peaks) and compare with calculated values (e.g., molecular formula C₂₀H₂₁N₃O₂S₂) .
Basic: What synthetic strategies optimize the yield of this compound?
Methodological Answer:
Yield optimization involves:
- Stepwise Functionalization : Introduce the allyl and sulfanyl groups sequentially to avoid steric hindrance. For example, alkylation of the thienopyrimidinone core prior to sulfanyl-acetamide coupling, as seen in analogous syntheses (80% yield achieved for similar scaffolds) .
- Catalytic Conditions : Use palladium catalysts for regioselective allylation, minimizing side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as reported for N-(3-chlorophenyl)acetamide derivatives .
Basic: How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility Profiling : Use UV-Vis spectroscopy or HPLC to measure solubility in DMSO, PBS, and cell culture media. For example, solubility thresholds for structurally related compounds (e.g., 61.3 µg/mL in aqueous buffers) can guide experimental design .
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (4–37°C). Monitor via LC-MS for hydrolytic or oxidative decomposition, particularly at the sulfanyl or allyl groups .
Advanced: What computational methods predict the compound’s target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the thienopyrimidinone core’s affinity for ATP-binding pockets .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins. Validate with experimental IC₅₀ data from enzymatic assays .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with methoxy groups) using software like PHASE or MOE .
Advanced: How can data contradictions in biological activity be resolved?
Methodological Answer:
Contradictions often arise from assay variability or impurities:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis (e.g., C, N, S content) to rule out impurity-driven artifacts .
- Dose-Response Curves : Perform triplicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm reproducibility.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended targets, as allyl groups may confer promiscuity .
Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment Replacement : Systematically modify the allyl or methoxyphenyl groups. For example, replace the allyl with cyclopropyl to reduce steric bulk and assess impact on IC₅₀ .
- Isosteric Substitutions : Introduce bioisosteres for the sulfanyl group (e.g., sulfone or phosphonate) to modulate electronic effects, as suggested for pyridine-based scaffolds .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate substituent geometry with activity, using datasets from analogs like N-(3-chlorophenyl)acetamide derivatives .
Advanced: How can advanced characterization techniques resolve polymorphic forms?
Methodological Answer:
- DSC/TGA : Identify melting points and thermal stability differences between polymorphs. For example, a 2°C mp range indicates potential polymorphism, as seen in dihydropyrimidinone derivatives .
- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
- Solid-State NMR : Differentiate hydrogen-bonding networks (e.g., NH…O interactions) in amorphous vs. crystalline forms .
Advanced: What in silico tools predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Predictors : Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition, and Ames test outcomes. Focus on sulfanyl group oxidation and allyl epoxidation .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus, prioritizing glutathione adducts from reactive allyl intermediates .
- ToxCast Profiling : Cross-reference predicted metabolites with Tox21 databases to flag hepatotoxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
